molecular formula C26H22ClF2N3O3 B11080035 ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate

ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate

Cat. No.: B11080035
M. Wt: 497.9 g/mol
InChI Key: DIBLIVQCAREECL-UHFFFAOYSA-N
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Description

Ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate involves multiple steps, starting with the formation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The subsequent steps include the introduction of the benzyl group, the diazenyl group, and the chloro(difluoro)methoxyphenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. The diazenyl group may contribute to the compound’s ability to form reactive intermediates, leading to its biological effects . The chloro(difluoro)methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22ClF2N3O3

Molecular Weight

497.9 g/mol

IUPAC Name

ethyl 2-[1-benzyl-3-[[4-[chloro(difluoro)methoxy]phenyl]diazenyl]indol-2-yl]acetate

InChI

InChI=1S/C26H22ClF2N3O3/c1-2-34-24(33)16-23-25(31-30-19-12-14-20(15-13-19)35-26(27,28)29)21-10-6-7-11-22(21)32(23)17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3

InChI Key

DIBLIVQCAREECL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N=NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

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